24-Methylcholestane-3,7,12,25-tetrol

Descripción

Definition and Classification of 24-Methylcholestane-3,7,12,25-tetrol

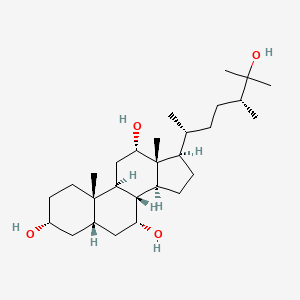

This compound is a complex organic compound classified as a sterol, specifically categorized as a type of triterpenoid. This compound exhibits a distinctive tetracyclic structure that is characteristic of the steroid family, featuring four fused rings that form the fundamental framework typical of all steroid molecules. The molecular formula for this compound is C₂₈H₅₀O₄, with a molecular weight of 450.7 grams per mole, as documented in chemical databases.

The structural classification of this compound places it within the broader category of sterols, which are a subgroup of steroids characterized by the presence of hydroxyl functional groups. The compound contains multiple hydroxyl groups that contribute significantly to its biological activity and chemical behavior. These hydroxyl groups are strategically positioned at carbon positions 3, 7, 12, and 25, which significantly alters the compound's chemical properties and biological interactions compared to other steroid molecules.

Within the sterol classification system, this compound falls under the category of cholestane derivatives, which are saturated tetracyclic steroids biosynthetically derived from triterpenoids. The presence of the methyl group at the 24-position distinguishes this compound from other cholestane derivatives and contributes to its unique stereochemical properties. The compound exists as both 24R and 24S stereoisomers, which represent different spatial arrangements of atoms around the 24-carbon center.

The systematic International Union of Pure and Applied Chemistry naming convention for this compound is (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol. This systematic name reflects the complex stereochemistry and structural arrangement of the molecule, providing precise information about the spatial orientation of each functional group and carbon center.

In terms of chemical registry information, this compound is assigned the Chemical Abstracts Service registry number 93522-96-4, which serves as a unique identifier for this specific compound in chemical databases and literature. This registry number facilitates accurate identification and cross-referencing of research data across different scientific publications and databases.

Historical Context and Discovery

The historical development of knowledge regarding this compound is intrinsically linked to the broader evolution of steroid chemistry and bile acid research. The foundation for understanding this compound was established through pioneering work in steroid chemistry during the early to mid-20th century, when researchers began to systematically investigate the structure and function of steroid molecules.

The initial discovery and characterization of related cholestane compounds can be traced back to fundamental research on bile acids and their metabolic pathways. In the 1960s, significant advances were made in understanding bile acid chemistry when researchers began feeding studies with cholic acid, demonstrating its role as a potent suppressor of bile acid and cholesterol biosynthesis. These early investigations laid the groundwork for understanding the broader family of cholestane derivatives, including the eventual identification of this compound.

The development of sophisticated analytical techniques, particularly gas chromatographic methods for analyzing bile acids, proved instrumental in the identification and characterization of complex steroid molecules. These methodological advances enabled researchers to distinguish between closely related compounds and to identify previously unknown steroid derivatives with precision. The application of mass spectrometry in conjunction with gas chromatography further enhanced the ability to determine molecular structures and confirm the identity of specific compounds.

Significant progress in understanding bile alcohol metabolism occurred through studies of cerebrotendinous xanthomatosis, a rare genetic disorder affecting sterol metabolism. Research involving patients with this condition revealed the presence of elevated concentrations of specific bile alcohols, including compounds structurally related to this compound. These investigations demonstrated that 5β-cholestane-3α,7α,12α,25-tetrol could serve as a precursor to cholic acid in human metabolism.

The synthesis of stereoisomeric forms of 24-methyl-5β-cholestane-3α,7α,12α,25-tetrols was achieved through chemical modifications starting from cholic acid. This synthetic work enabled researchers to study the individual properties of the 24R and 24S epimers, providing insights into their distinct biological activities and metabolic roles. The development of resolution techniques using analytical and preparative thin-layer chromatography allowed for the separation and characterization of these epimeric forms.

Marine natural products research has contributed significantly to the understanding of this compound through investigations of soft coral species, particularly those belonging to the genus Sinularia. These marine organisms have been identified as natural sources of this compound and related bioactive terpenoids. The isolation and characterization of these compounds from marine sources has expanded understanding of their natural occurrence and biological significance.

Recent advances in analytical methodology have enabled the development of highly sensitive detection methods for this compound and its derivatives. Ultraperformance liquid chromatography tandem mass spectrometry techniques have been developed specifically for quantifying related compounds in biological samples, particularly for newborn screening applications. These technological advances have opened new avenues for research and clinical applications.

Significance in Steroid Chemistry and Geochemistry

The significance of this compound in steroid chemistry extends across multiple domains, encompassing its role as a biomarker, its metabolic functions, and its applications in analytical chemistry. Within the field of steroid chemistry, this compound serves as an important model for understanding structure-activity relationships among polyhydroxylated steroids. The presence of four hydroxyl groups at specific positions creates unique opportunities for studying hydrogen bonding patterns, conformational preferences, and intermolecular interactions that are characteristic of highly functionalized steroid molecules.

The compound's biological activity, particularly its cytotoxic properties against various cancer cell lines, has made it a subject of intense research interest. Studies have demonstrated that this compound exhibits significant cytotoxic effects by inducing apoptosis in cancer cells. The mechanism of action is believed to involve disruption of lipid membranes or interference with specific signaling pathways involved in cell proliferation and survival. This biological activity has positioned the compound as a potential lead structure for developing new therapeutic agents.

In the context of metabolic biochemistry, this compound and its closely related analogs play crucial roles in bile acid biosynthesis and metabolism. Research has established that 5β-cholestane-3α,7α,12α,25-tetrol functions as a precursor in the biosynthetic pathway leading to cholic acid formation. This metabolic relationship has important implications for understanding disorders of bile acid metabolism and for developing diagnostic approaches for related genetic conditions.

The compound's significance in clinical diagnostics has been established through its use as a biomarker for cerebrotendinous xanthomatosis. The glucuronide conjugate of 5β-cholestane-3α,7α,12α,25-tetrol has been identified as an excellent biomarker suitable for newborn screening programs. The development of highly specific analytical methods for detecting this compound in dried blood spots has enabled early detection of metabolic disorders, potentially preventing serious health complications through early intervention.

From a geochemical perspective, cholestane derivatives, including this compound, serve as important biomarkers in petroleum exploration and environmental analysis. Cholestane compounds are produced through diagenesis of cholesterol and represent some of the most abundant biomarkers found in the geological record. The presence of these compounds in sedimentary rocks and petroleum samples provides valuable information about the biological origins of organic matter and the environmental conditions during deposition.

The stereochemical stability of cholestane derivatives makes them particularly valuable for geochemical applications. While diagenetic processes can cause some stereochemical alterations, the basic tetracyclic framework remains intact, allowing geochemists to trace the biological origins of organic matter over geological time scales. The ratio of different stereoisomers provides information about thermal maturity and the extent of diagenetic alteration.

In analytical chemistry, this compound has contributed to the development of advanced separation and detection methods. The compound's multiple hydroxyl groups make it an excellent substrate for studying regioselective chemical reactions, particularly glucuronidation reactions. Research has demonstrated facile and regiocontrolled procedures for preparing glucuronide conjugates of this compound, which has applications both in metabolic studies and in developing analytical standards.

Table 1: Key Properties of this compound

Table 2: Biological Applications and Significance

The compound's significance in steroid chemistry is further enhanced by its role in advancing our understanding of marine natural products chemistry. The isolation of this compound from soft corals has contributed to the broader field of marine biochemistry and has highlighted the importance of marine organisms as sources of bioactive compounds. This research has implications for drug discovery efforts and for understanding the chemical ecology of marine ecosystems.

Propiedades

Número CAS |

93522-96-4 |

|---|---|

Fórmula molecular |

C28H50O4 |

Peso molecular |

450.7 g/mol |

Nombre IUPAC |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C28H50O4/c1-16(7-8-17(2)26(3,4)32)20-9-10-21-25-22(15-24(31)28(20,21)6)27(5)12-11-19(29)13-18(27)14-23(25)30/h16-25,29-32H,7-15H2,1-6H3/t16-,17-,18+,19-,20-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |

Clave InChI |

IHJZJTWPTQVDFK-JZPQJZBMSA-N |

SMILES |

CC(CCC(C)C(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérico |

C[C@H](CC[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CC(CCC(C)C(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Sinónimos |

24(R)-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol 24(S)-methyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol 24-MC-3,7,12,25-tetrol 24-methylcholestane-3,7,12,25-tetrol |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of 24-Methylcholestane-3,7,12,25-tetrol?

- Answer : Structural elucidation relies on high-resolution mass spectrometry (HRMS) to determine the molecular formula (C₂₈H₄₈O₄) and isotopic patterns . Nuclear magnetic resonance (NMR) techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC, are essential for assigning stereochemistry and functional groups. X-ray crystallography provides definitive proof of absolute configuration, particularly for resolving ambiguities in chiral centers .

Q. What are the primary natural sources of this compound?

- Answer : The compound is predominantly isolated from marine organisms, such as soft corals (Sinularia sp.) and related species. Its presence in these organisms is linked to biosynthetic pathways involving oxidative modifications of sterol precursors .

Q. How is this compound differentiated from structurally similar cholestane derivatives?

- Answer : Key distinctions include the presence of a 24-methyl group and hydroxylation at positions 3, 7, 12, and 25. Comparative analysis using tandem mass spectrometry (MS/MS) and retention time shifts in HPLC can separate it from analogs like cholestane-3,7,12-triol or ergostane derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in the chemical synthesis of this compound be addressed?

- Answer : Regioselective protection/deprotection strategies (e.g., using tert-butyldimethylsilyl ethers) and chiral catalysts (e.g., Sharpless epoxidation) are critical for controlling hydroxyl group stereochemistry. Computational modeling (DFT or MD simulations) aids in predicting reaction pathways and minimizing diastereomer formation .

Q. What experimental models are suitable for evaluating the bioactivity of this compound?

- Answer :

- In vitro : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Mechanistic studies : Molecular docking to assess interactions with steroid receptors or enzymes (e.g., cytochrome P450).

- Validation : Orthogonal assays (e.g., ROS detection, apoptosis markers) to confirm bioactivity and rule off-target effects .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from variations in sample purity, assay conditions, or cell line specificity. Solutions include:

- Standardization : Use of certified reference materials (CRMs) and adherence to OECD guidelines.

- Meta-analysis : Aggregating data across studies to identify trends, with statistical tools like Spearman’s correlation or ANOVA .

Q. What analytical workflows are recommended for detecting this compound in complex biological matrices?

- Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges.

- Separation : Ultra-high-performance liquid chromatography (UHPLC) with a C8 column.

- Detection : Quadrupole time-of-flight (Q-TOF) MS in positive ion mode, coupled with isotope dilution for quantification .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.